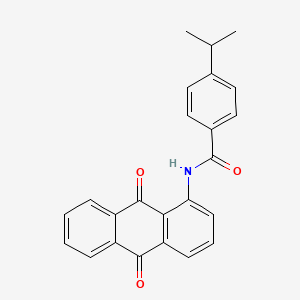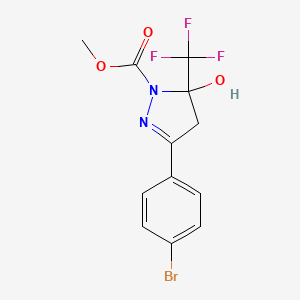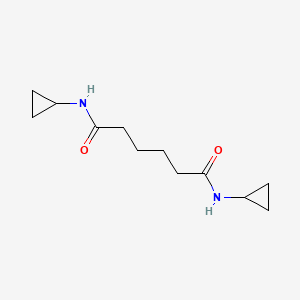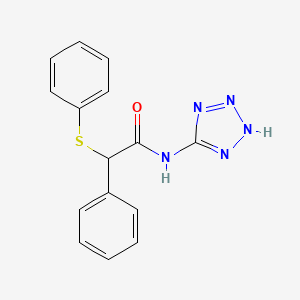![molecular formula C20H16N2O4 B4027521 (10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4027521.png)
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Overview
Description
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that combines a pyranochromene core with a pyridinylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions. The process begins with the formation of the pyranochromene core, followed by the introduction of the pyridinylamino group. Key steps include:
Formation of the Pyranochromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as chromene derivatives and aldehydes.
Introduction of the Pyridinylamino Group: This step involves the reaction of the pyranochromene intermediate with a pyridinylamine derivative under suitable conditions, such as the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar pyranochromene cores, such as flavonoids, which are known for their antioxidant and anti-inflammatory properties.
Pyridine Derivatives: Compounds with pyridinylamino groups, which are often studied for their biological activities.
Uniqueness
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(10Z)-8,8-dimethyl-10-[(pyridin-4-ylamino)methylidene]pyrano[2,3-f]chromene-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-20(2)19(24)14(11-22-13-7-9-21-10-8-13)17-15(26-20)5-3-12-4-6-16(23)25-18(12)17/h3-11H,1-2H3,(H,21,22)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCHKZIXFJNTEB-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=CNC2=CC=NC=C2)C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)/C(=C\NC2=CC=NC=C2)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(2S)-1-[2-(4-chlorobenzyl)benzoyl]pyrrolidin-2-yl}methanol](/img/structure/B4027440.png)


methanone](/img/structure/B4027452.png)

![isobutyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4027458.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4027477.png)
![5,7-dimethyl-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4027482.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B4027486.png)
![N-[4-(diethylamino)phenyl]oxolane-2-carboxamide](/img/structure/B4027502.png)


![3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4027549.png)
